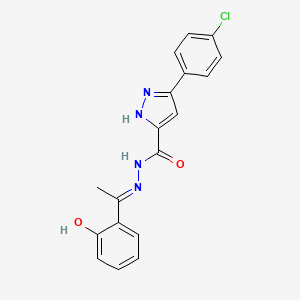![molecular formula C22H17BrN2OS B11973370 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11973370.png)
3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ブロモフェニル)-2-[(2-メチルベンジル)スルファニル]キナゾリン-4(3H)-オンは、キナゾリンオンファミリーに属する合成有機化合物です。キナゾリンオンは、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されています。この化合物は、4-ブロモフェニル基と2-メチルベンジルスルファニル基で置換されたキナゾリンオンコアを特徴とし、これらが独自の化学的および生物学的特性に寄与している可能性があります。
2. 製法
合成経路と反応条件
3-(4-ブロモフェニル)-2-[(2-メチルベンジル)スルファニル]キナゾリン-4(3H)-オンの合成には、通常、以下の手順が含まれます。
キナゾリンオンコアの形成: キナゾリンオンコアは、アントラニル酸誘導体とホルムアミドまたはその誘導体を酸性または塩基性条件下で環化させることで合成できます。
4-ブロモフェニル基の導入: 4-ブロモフェニル基は、4-ブロモベンジルクロリドと適切な塩基を用いた求核置換反応により導入できます。
2-メチルベンジルスルファニル基の付加:
工業生産方法
この化合物の工業生産方法では、高収率と純度を達成するために、上記の合成経路を最適化する必要があります。これには、連続フローリアクター、高度な精製技術、スケーラブルな反応条件の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-bromobenzyl chloride and a suitable base.
Attachment of the 2-Methylbenzylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、キナゾリンオンコアまたはブロモフェニル基を標的にし、還元された誘導体を生成する可能性があります。
置換: ブロモフェニル基は、求核置換反応などのさまざまな置換反応に関与し、異なる置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用できます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: 還元されたキナゾリンオン誘導体または脱臭素化生成物。
置換: さまざまな官能基を有する置換されたキナゾリンオン誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路と相互作用を研究するためのプローブとして。
医学: がん、炎症、感染症などの病気に対する潜在的な治療薬として。
産業: 医薬品や農薬の生産における中間体として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。たとえば:
分子標的: 酵素、受容体、その他のタンパク質と相互作用する可能性があります。
関与する経路: シグナル伝達経路を調節したり、酵素活性を阻害したり、遺伝子発現を変化させたりする可能性があります。
6. 類似の化合物との比較
類似の化合物
3-フェニルキナゾリン-4(3H)-オン: ブロモフェニル基とスルファニル基がありません。
3-(4-クロロフェニル)-2-[(2-メチルベンジル)スルファニル]キナゾリン-4(3H)-オン: ブロモではなく塩素原子を含む同様の構造。
2-[(2-メチルベンジル)スルファニル]キナゾリン-4(3H)-オン: ブロモフェニル基がありません。
独自性
4-ブロモフェニル基と2-メチルベンジルスルファニル基の存在により、他のキナゾリンオン誘導体とは異なる、独自の化学反応性と生物活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
3-Phenylquinazolin-4(3H)-one: Lacks the bromophenyl and sulfanyl groups.
3-(4-Chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
2-[(2-Methylbenzyl)sulfanyl]quinazolin-4(3H)-one: Lacks the bromophenyl group.
Uniqueness
The presence of the 4-bromophenyl and 2-methylbenzylsulfanyl groups may confer unique chemical reactivity and biological activity, distinguishing it from other quinazolinone derivatives.
特性
分子式 |
C22H17BrN2OS |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17BrN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3 |
InChIキー |
OLRRUNXTNYVQHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973288.png)

![4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline](/img/structure/B11973297.png)
![2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11973306.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973314.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)
![Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973328.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973330.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11973338.png)
![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)
![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
